molecular formula C12H8ClFN2O B5767211 N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide

N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide

Cat. No.: B5767211
M. Wt: 250.65 g/mol
InChI Key: GORUHWRJDZCTAP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacterial and viral strains makes it a valuable candidate for further investigation .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in the body are of particular interest to medicinal chemists .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyridine-4-carboxamide
  • N-(4-fluorophenyl)pyridine-4-carboxamide
  • N-(4-bromophenyl)pyridine-4-carboxamide

Comparison: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-9-1-2-11(10(14)7-9)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORUHWRJDZCTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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